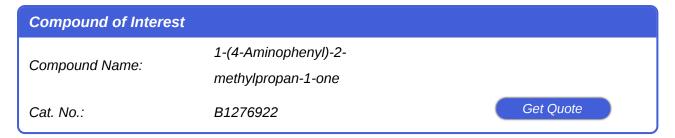


# Spectroscopic Profile of 1-(4-Aminophenyl)-2methylpropan-1-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-(4-Aminophenyl)-2-methylpropan-1-one** is an aromatic ketone of interest in medicinal chemistry and drug development due to its structural motifs. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-(4-Aminophenyl)-2-methylpropan-1-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

### **Chemical Structure**

IUPAC Name: **1-(4-aminophenyl)-2-methylpropan-1-one** Molecular Formula: C<sub>10</sub>H<sub>13</sub>NO Molecular Weight: 163.22 g/mol [1] CAS Number: 95249-12-0[1]

## **Predicted Spectroscopic Data**

Due to the limited availability of published experimental spectra for **1-(4-Aminophenyl)-2-methylpropan-1-one**, the following tables summarize predicted spectroscopic data. These



predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data (500 MHz,

CDC<sub>3</sub>)

CDCI3			
Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 7.9	Doublet	2H	Ar-H (ortho to C=O)
~ 6.6 - 6.7	Doublet	2H	Ar-H (ortho to NH <sub>2</sub> )
~ 4.0 - 4.2	Broad Singlet	2H	-NH2
~ 3.3 - 3.5	Septet	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
~ 1.1 - 1.2	Doublet	6Н	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (125

MHz. CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~ 204 - 206	C=O (Ketone)
~ 150 - 152	Ar-C (C-NH <sub>2</sub> )
~ 131 - 133	Ar-CH (ortho to C=O)
~ 127 - 129	Ar-C (ipso to C=O)
~ 113 - 115	Ar-CH (ortho to NH <sub>2</sub> )
~ 38 - 40	-CH(CH <sub>3</sub> ) <sub>2</sub>
~ 18 - 20	-CH(CH₃)₂

# Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (primary amine)
3080 - 3010	Medium	Aromatic C-H stretch
2970 - 2870	Medium	Aliphatic C-H stretch
~ 1660	Strong	C=O stretch (aryl ketone)
~ 1600, ~1500	Medium-Strong	Aromatic C=C stretch
~ 1280	Medium	C-N stretch (aromatic amine)
~ 830	Strong	para-disubstituted C-H bend

**Table 4: Predicted Mass Spectrometry (Electron** 

**Ionization - EI) Data** 

m/z	Predicted Fragment	
163	[M] <sup>+</sup> (Molecular Ion)	
148	[M - CH <sub>3</sub> ] <sup>+</sup>	
120	[M - CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> or [H <sub>2</sub> NC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	
92	[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>	
43	[CH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>	

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton and carbon framework of the molecule.

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy Protocol:

• Sample Preparation:



- Weigh approximately 5-10 mg of 1-(4-Aminophenyl)-2-methylpropan-1-one for <sup>1</sup>H NMR, or 20-50 mg for <sup>13</sup>C NMR.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry vial.[2]
- Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[3]
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent to calibrate the chemical shift to 0 ppm.[4]
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - For <sup>1</sup>H NMR, acquire the spectrum using a standard pulse sequence.
  - For <sup>13</sup>C NMR, a broadband proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.[5]
  - Set appropriate acquisition parameters, including the number of scans (more scans for dilute samples or <sup>13</sup>C NMR to improve signal-to-noise).[6]
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum and perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative ratios of protons.

## Infrared (IR) Spectroscopy



Objective: To identify the functional groups present in the molecule.

#### KBr Pellet Method Protocol:

- Sample Preparation:
  - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture,
    which can interfere with the spectrum.[7]
  - In an agate mortar, grind 1-2 mg of 1-(4-Aminophenyl)-2-methylpropan-1-one with approximately 100-200 mg of the dried KBr.[8] The mixture should be a fine, homogeneous powder.[9]
  - Transfer the powder into a pellet-forming die.
- Pellet Formation:
  - Place the die in a hydraulic press.[10]
  - Apply a pressure of 8-10 tons for several minutes to form a thin, transparent or translucent pellet.[9]
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record a background spectrum of a blank KBr pellet.[8]
  - Record the sample spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:



#### • Sample Introduction:

 Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[11][12]

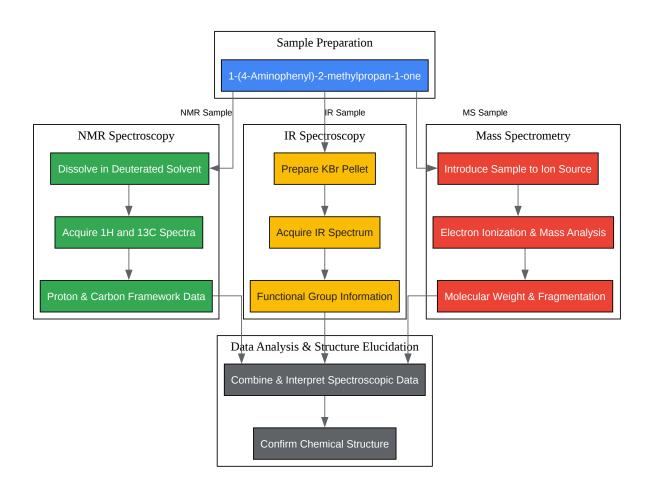
#### Ionization:

- In the ion source, the sample molecules in the gas phase are bombarded with a highenergy electron beam (typically 70 eV).[13][14][15]
- This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M<sup>+</sup>) and various fragment ions.[13][15]
- Mass Analysis and Detection:
  - The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, timeof-flight).
  - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
  - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

## **Visualization of Analytical Workflow**

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-(4-Aminophenyl)-2-methylpropan-1-one**.





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Caption: Workflow for Spectroscopic Analysis.

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